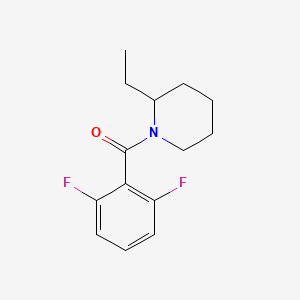

(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone

Übersicht

Beschreibung

(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone is a chemical compound that features a difluorophenyl group attached to an ethylpiperidinyl methanone structure

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Recent studies have focused on various synthetic methodologies involving 1-(2,6-difluorobenzoyl)-2-ethylpiperidine or related compounds, highlighting their importance in the synthesis of diverse heterocyclic structures and fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.

Environmentally Benign Alcohol Oxidation :A study by Xiao‐Qiang Li and Chi Zhang (2009) introduced an efficient TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, which could be applicable for the synthesis of carbonyl compounds from alcohols. This process showcases the potential utility of related structures in environmentally friendly synthetic routes (Li & Zhang, 2009).

Diverse Trifluoromethyl Heterocycles :Research by Mark A. Honey et al. (2012) highlighted the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the significant role of fluorinated precursors in accessing diverse heterocyclic frameworks (Honey et al., 2012).

Antibacterial Sulfonamides :Aziz‐ur‐Rehman and colleagues (2017) synthesized new derivatives combining 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds exhibited valuable antibacterial activity, underscoring the potential of incorporating 1-(2,6-difluorobenzoyl)-2-ethylpiperidine analogues in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

Hydrogen Activation :A study on the heterolytic activation of hydrogen by frustrated Lewis pairs included 2,2,6,6-tetramethylpiperidine as a component, suggesting possible research avenues into hydrogen storage and activation mechanisms relevant to energy and catalysis (Karkamkar et al., 2013).

Photoredox-Catalyzed Fluoromethylation :In the realm of organic synthesis, the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been explored, illustrating the strategic use of fluorinated reagents for introducing fluorine atoms into organic molecules, enhancing their pharmacological properties (Koike & Akita, 2016).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO/c1-2-10-6-3-4-9-17(10)14(18)13-11(15)7-5-8-12(13)16/h5,7-8,10H,2-4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQVFQTUFBUOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 11-[2-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057293.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)

![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate](/img/structure/B4057318.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)

![N-(2-chlorophenyl)-3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B4057328.png)

![2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)

![Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B4057349.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)

![2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)

![methyl 11-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057388.png)

![methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4057393.png)